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Compound of Interest

Compound Name: Fmoc-Trp-OSu

Cat. No.: B613390

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic
aspects of Na-(9-Fluorenylmethoxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester (Fmoc-
Trp-OSu). This activated amino acid derivative is a critical building block in solid-phase peptide
synthesis (SPPS), enabling the efficient incorporation of tryptophan residues into peptide
chains. This document details its spectroscopic characteristics (NMR, IR, and Mass
Spectrometry), along with protocols for its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for Fmoc-Trp-OSu. It is important
to note that while extensive data is available for the parent compound, Fmoc-Trp-OH, specific
experimental data for the OSu ester is less commonly published. The data presented here is a
combination of expected values based on the structure and data from closely related
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The
following tables outline the expected chemical shifts for the *H and 13C nuclei of Fmoc-Trp-
OSu.

Table 1: *H NMR Spectroscopic Data for Fmoc-Trp-OSu (Expected)
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Chemical Shift (8) ppm Multiplicity Assighment
~8.15 d Indole N-H
~7.80 d 2H, Fmoc
~765 d 2H, Fmoc
~7.55 d 1H, Indole
~7.40 t 2H, Fmoc
~7.30 t 2H, Fmoc
~7.20 d 1H, Indole
~7.10 t 1H, Indole
~7.00 t 1H, Indole
~5.50 d o-NH

~4.80 m a-CH

~4.40 d Fmoc-CH2
~4.25 t Fmoc-CH
~3.40 m B-CH2

~2.80 S 4H, Succinimide CH:z

Note: Spectra are typically recorded in deuterated solvents such as DMSO-des or CDCls.

Chemical shifts are referenced to TMS (0 ppm).

Table 2: 13C NMR Spectroscopic Data for Fmoc-Trp-OSu (Expected)
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Chemical Shift (8) ppm Assignment

~172 Carboxylic Acid Carbonyl
~169 Succinimide Carbonyls
~156 Fmoc Carbonyl

~144 2C, Fmoc (quaternary)
~141 2C, Fmoc (quaternary)
~136 Indole (quaternary)
~128 2C, Fmoc

~127.5 2C, Fmoc

~127 Indole

~125 2C, Fmoc

~124 Indole

~121 Indole

~119 Indole

~118 Indole

~111 Indole

~110 Indole (quaternary)
~66 Fmoc-CH:z

~54 a-CH

~47 Fmoc-CH

~28 B-CH

~25.5 Succinimide CH2

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic absorption bands for Fmoc-Trp-OSu are detailed below.

Table 3: FT-IR Spectroscopic Data for Fmoc-Trp-OSu

Wavenumber (cm~?) Intensity Assignment
~3400 Medium N-H stretch (Indole)
~3300 Medium N-H stretch (Amide)
~3100-3000 Medium C-H stretch (Aromatic)
~2950-2850 Medium C-H stretch (Aliphatic)
1815, ~1785 Strong C=0 st.retch (Succinimide
anhydride)
~1740 Strong C=0 stretch (Ester)
~1690 Strong C=0 stretch (Urethane)
~1530 Strong N-H bend (Amide II)
~1450 Medium C=C stretch (Aromatic)
~1250 Strong C-O stretch (Ester)
~740 Strong C-H bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
molecule. For Fmoc-Trp-OSu, electrospray ionization (ESI) is a common technique.

Table 4. Mass Spectrometry Data for Fmoc-Trp-OSu
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Parameter Value
Molecular Formula C30H25N306
Molecular Weight 523.54 g/mol

Monoisotopic Mass

523.1743 Da[1]

Expected [M+H]*

524.1822

Expected [M+Na]*

546.1641

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of Fmoc-Trp-OSu

are provided below.

Synthesis and Purification of Fmoc-Trp-OSu
The synthesis of Fmoc-Trp-OSu is typically achieved by reacting Fmoc-Trp-OH with N-

hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-

dicyclohexylcarbodiimide (DCC).

Materials:

¢ Fmoc-L-Tryptophan (Fmoc-Trp-OH)
e N-Hydroxysuccinimide (NHS)
» N,N'-Dicyclohexylcarbodiimide (DCC)

e Dichloromethane (DCM), anhydrous

o Ethyl acetate

e Hexanes

e Sodium bicarbonate (NaHCO3), saturated solution

e Brine
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Anhydrous sodium sulfate (Naz2S0a)

Procedure:

Dissolve Fmoc-Trp-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM in a
round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution
over 30 minutes.

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature,
stirring overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU)
byproduct.

Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield
Fmoc-Trp-OSu as a white solid.

Spectroscopic Characterization Protocols

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Fmoc-Trp-OSu in approximately 0.7 mL of a
suitable deuterated solvent (e.g., DMSO-de or CDCl3).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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» 'H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters to note
include the chemical shifts (d) in parts per million (ppm), the multiplicity of the signals (e.qg.,
singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz).

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum.
IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by grinding a small amount of Fmoc-Trp-OSu with
dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a spectrum
can be obtained from a thin film by dissolving the sample in a volatile solvent, depositing it
on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~*. The data is
typically presented as a plot of transmittance (%) versus wavenumber (cm1).

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of Fmoc-Trp-OSu (e.g., 1 mg/mL) in a
suitable solvent such as acetonitrile or a mixture of acetonitrile and water, often with a small
amount of formic acid to promote ionization.

 Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

o Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum
in positive ion mode. The resulting spectrum will show the mass-to-charge ratio (m/z) of the
protonated molecule ([M+H]*) and other adducts (e.g., [M+Na]*).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and
characterization of Fmoc-Trp-OSu.
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Synthesis of Fmoc-Trp-OSu.
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Characterization of Fmoc-Trp-OSu.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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